Ethyl 6-fluoro-1-[(2-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-1-[(2-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-1-[(2-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with ethyl 6-fluoro-4-oxoquinoline-3-carboxylate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate advanced purification techniques such as recrystallization and chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1-[(2-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in pharmaceutical research and development.
Scientific Research Applications
Ethyl 6-fluoro-1-[(2-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-1-[(2-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively halts bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Norfloxacin: Shares the quinolone core but has different substituents, leading to variations in antibacterial activity.
Ofloxacin: A fluoroquinolone with a broader spectrum of activity compared to Ethyl 6-fluoro-1-[(2-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual fluorine atoms enhance its lipophilicity and membrane permeability, making it a valuable compound in drug development.
Properties
IUPAC Name |
ethyl 6-fluoro-1-[(2-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO3/c1-2-25-19(24)15-11-22(10-12-5-3-4-6-16(12)21)17-8-7-13(20)9-14(17)18(15)23/h3-9,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRABRFPDPPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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